![molecular formula C17H17N5OS B4009995 N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4009995.png)
N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a phenylethyl group and a tetraazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It may be used in biological assays and experiments to study its effects on different biological systems.
Industry: Used in the production of specialized materials and compounds.
Mechanism of Action
The mechanism by which N1-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
- 1-BENZYLNAPHTHALENE
Uniqueness
This compound is unique due to its specific structure and the presence of both phenylethyl and tetraazolylsulfanyl groups
Biological Activity
N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and biological effects based on current research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent modifications to introduce the phenylethyl and sulfanyl groups. The structural formula can be represented as follows:
This structure features a phenylethyl moiety attached to a sulfanyl acetamide with a tetrazole ring, which is known for enhancing biological activity through various mechanisms.
The biological activity of N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Studies have shown that compounds with similar structures exhibit inhibitory effects on PTPs, which are critical in regulating cellular signaling pathways. For instance, derivatives of tetrazole have demonstrated significant inhibitory activity against PTP1B, an important target in diabetes and obesity treatment .
- Anticancer Properties : The compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Research indicates that similar compounds can disrupt mitotic spindle formation in centrosome-amplified cancer cells, leading to cell death .
- Anti-inflammatory Effects : The presence of the tetrazole ring is often associated with anti-inflammatory properties. Compounds with this structure have been shown to modulate inflammatory pathways effectively.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide and related compounds:
Activity | IC50 Value (µM) | Reference |
---|---|---|
PTP1B Inhibition | 4.48 | |
Induction of Multipolar Mitosis | 15 | |
Anti-inflammatory Activity | Not specified | General findings |
Case Study 1: PTP Inhibition
A study focused on the synthesis of several N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives demonstrated that one compound (NM-03) exhibited potent inhibition against PTP1B with an IC50 value of 4.48 µM. Docking studies revealed critical interactions within the enzyme's active site, suggesting that structural modifications could enhance potency further .
Case Study 2: Cancer Cell Studies
In vitro studies using centrosome-amplified cancer cell lines showed that treatment with tetrazole-containing compounds led to an increase in multipolar mitoses, indicating potential as anticancer agents. The observed effects were specific to cancerous cells and did not affect normal diploid cells significantly .
Properties
IUPAC Name |
N-(1-phenylethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-13(14-8-4-2-5-9-14)18-16(23)12-24-17-19-20-21-22(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTKXHSPFCGXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.